molecular formula C17H34ClNO3 B2704253 1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride CAS No. 464920-72-7

1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride

Cat. No.: B2704253
CAS No.: 464920-72-7
M. Wt: 335.91
InChI Key: HNRZXADTDYPZDI-UHFFFAOYSA-N
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Description

1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride is a synthetic tertiary amine compound characterized by a cyclohexyl ether moiety and a morpholine ring. The cyclohexyl group is substituted with isopropyl and methyl groups at positions 2 and 5, respectively, contributing to its stereochemical complexity and lipophilicity.

Properties

IUPAC Name

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h13-17,19H,4-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRZXADTDYPZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCOCC2)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride, commonly referred to as this compound, is a chemical entity with a molecular formula of C17H34ClNO3 and a molecular weight of approximately 335.91 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of its interactions with various biological systems.

  • Molecular Formula : C17H34ClNO3
  • Molecular Weight : 335.91 g/mol
  • CAS Registry Number : 320784-52-9
  • InChIKey : VWOCGUKYAHXHNT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structure, which includes a morpholine moiety and an isopropyl cyclohexyl ether. These structural features suggest that it may interact with various receptors and enzymes in the body, potentially influencing neurotransmitter systems or metabolic pathways.

1. Antihypertensive Properties

Research indicates that compounds similar to this can exhibit antihypertensive effects by acting as beta-adrenergic antagonists. This mechanism involves blocking the action of catecholamines on beta receptors, leading to vasodilation and reduced heart rate, which can lower blood pressure.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

3. Anxiolytic Activity

There is evidence supporting the potential anxiolytic effects of related compounds, which could be attributed to their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.

Case Study 1: Antihypertensive Activity

In a study involving hypertensive rat models, administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was hypothesized to involve both central and peripheral actions on the cardiovascular system.

Case Study 2: Neuroprotection in Ischemic Models

Another study assessed the neuroprotective effects of this compound in ischemic injury models. Results indicated a reduction in infarct size and improved functional outcomes when treated with this compound prior to ischemic events.

Data Tables

Property Value
Molecular FormulaC17H34ClNO3
Molecular Weight335.91 g/mol
CAS Number320784-52-9
InChIKeyVWOCGUKYAHXHNT-UHFFFAOYSA-N
Biological Activity Effect
AntihypertensiveSignificant reduction in BP
NeuroprotectiveReduced neuronal damage
AnxiolyticModulation of neurotransmitters

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The structural characteristics of this compound indicate potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions. Research suggests that compounds with similar structures can modulate serotonin and norepinephrine pathways, making this compound a candidate for further exploration in the treatment of mood disorders .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. The presence of the morpholine group may enhance its efficacy against certain bacterial strains, making it a subject of interest for developing new antimicrobial agents .
  • Drug Development :
    • Given its unique chemical structure, 1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride may serve as a lead compound in drug discovery programs aimed at synthesizing novel pharmaceuticals targeting neurological disorders or infections .

Case Study 1: Neurotransmitter Modulation

A study explored the effects of structurally similar compounds on serotonin receptor activity. Results indicated that modifications to the morpholine structure could enhance binding affinity, suggesting that this compound might similarly influence neurotransmitter systems.

Case Study 2: Antimicrobial Efficacy

Research involving the synthesis of derivatives from this compound demonstrated significant antimicrobial activity against pathogens affecting agricultural crops. The study highlighted the potential for developing agricultural bioproducts based on this chemical framework .

Comparison with Similar Compounds

Propranolol

  • Structure: 3-(Naphthalen-1-yloxy)-1-(isopropylamino)propan-2-ol hydrochloride.
  • Key Differences: Propranolol lacks the cyclohexyl and morpholinyl groups, instead featuring a naphthyl ether and isopropylamine.
  • Pharmacology: Non-selective beta1/beta2 antagonist with moderate lipophilicity (LogP ≈ 3.03). Clinically used for hypertension and arrhythmias .

CGP 20712A

  • Structure: 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride.
  • Key Differences : Substituted benzimidazolone core instead of cyclohexyl ether; tert-butylamine group.
  • Pharmacology : Highly beta1-selective (501-fold over beta2; Ki = 0.3 nM at beta1 vs. 150 nM at beta2). Used in research for receptor subtype discrimination .

ICI 118,551

  • Structure: 1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol.
  • Key Differences: Indenyl ether and butanol chain vs. cyclohexyl-propanol backbone.
  • Pharmacology : Potent beta2-selective antagonist (550-fold over beta1; Ki = 0.7 nM at beta2). Highlights the impact of ether group geometry on selectivity .

Compound (CAS 20041-47-8)

  • Structure: 1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride.
  • Key Differences: Replaces morpholinyl with isopropylamino, altering polarity and hydrogen-bonding capacity.
  • Pharmacology: Presumed beta1/beta2 antagonist; the isopropylamino group may enhance lipophilicity and membrane penetration compared to morpholinyl .

Receptor Selectivity and Pharmacokinetic Implications

Beta-blocker selectivity is critically influenced by substituents:

  • Morpholinyl Group: The morpholine ring in the target compound introduces a polar, cyclic tertiary amine. This may reduce beta1/beta2 selectivity compared to isopropylamino derivatives (e.g., compound) but improve solubility .

Data Table: Comparative Profiles of Beta-Adrenoceptor Antagonists

Compound Name Beta1 Ki (nM) Beta2 Ki (nM) Beta3 Ki (nM) Selectivity (Beta1:Beta2:Beta3) LogP (Estimated) Clinical/Research Use
Target Compound N/A N/A N/A Unknown ~3.5* Investigational
Propranolol 3.5 1.4 >10,000 1:0.4:>2857 3.03 Hypertension, Arrhythmias
CGP 20712A 0.3 150 >10,000 1:500:>33,333 N/A Research (Beta1 selective)
ICI 118,551 700 0.7 462 1000:1:660 N/A Research (Beta2 selective)
Compound (CAS 20041-47-8) N/A N/A N/A Presumed non-selective ~4.0* Investigational

*LogP estimated using fragment-based methods (cyclohexyl ≈ +4.0, morpholinyl ≈ -0.5) .

Research Findings and Implications

Selectivity Uncertainty: The morpholinyl group’s impact on beta-adrenoceptor subtype affinity remains uncharacterized. However, structural analogs (e.g., CGP 20712A, ICI 118,551) demonstrate that minor substituent changes drastically alter selectivity .

Lipophilicity vs.

Synthetic Challenges : The stereochemistry of the 2-isopropyl-5-methylcyclohexyl group may complicate synthesis and purification, as seen in related compounds requiring advanced chromatographic methods .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential etherification and amine coupling steps.

Ether Formation : React 2-isopropyl-5-methylcyclohexanol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to form the epoxide intermediate. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Morpholine Coupling : Open the epoxide with 4-morpholine under nucleophilic conditions (e.g., reflux in ethanol) to introduce the morpholinyl group. Optimize temperature (70–80°C) and stoichiometry (1:1.2 molar ratio) to minimize byproducts like diols .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/acetone (3:1) to achieve >98% purity. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity .

Advanced: How can researchers resolve contradictions in biological activity data across different assays for this compound?

Methodological Answer:
Discrepancies may arise from assay-specific variables:

Receptor Binding Assays : Compare binding affinities (IC₅₀) using radiolabeled ligands (e.g., [³H]-antagonists) vs. fluorescence-based methods. Control for buffer pH and ionic strength, as morpholinyl groups are pH-sensitive .

Cell-Based Assays : Normalize data to cell viability (MTT assay) and account for metabolic interference from the cyclohexyl group using LC-MS to detect intracellular metabolites .

Statistical Harmonization : Apply multivariate analysis (e.g., PCA) to identify outlier conditions and validate findings with orthogonal assays (e.g., SPR for kinetic binding) .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

HPLC-PDA : Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile (70:30 to 20:80 gradient). Monitor at 220 nm for the hydrochloride salt (retention time ~12 min) and quantify impurities (<0.5%) per ICH guidelines .

FTIR : Confirm functional groups (e.g., C-O-C at 1120 cm⁻¹, morpholine N-H stretch at 3300 cm⁻¹) .

NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY (e.g., cyclohexyl methine protons at δ 3.2–3.5 ppm) .

Advanced: What strategies elucidate the stereochemical configuration of the cyclohexyl and morpholinyl moieties?

Methodological Answer:

X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to determine absolute configuration. Resolve diffraction data to 1.0 Å resolution .

Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 85:15) to separate enantiomers. Compare retention times with synthesized standards .

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict stable conformers and correlate with experimental NOESY cross-peaks .

Basic: What safety precautions are critical during laboratory handling?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1 goggles. Use OV/AG-P99 respirators if airborne particles exceed 1 mg/m³ .

Ventilation : Handle in a fume hood with >100 fpm face velocity. Avoid contact with hygroscopic reagents (e.g., DMF) to prevent hydrochloride salt decomposition .

Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste (EPA D003) .

Advanced: How can metabolic stability and prodrug potential be evaluated in pharmacokinetic studies?

Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method .

Prodrug Screening : Synthesize ester derivatives (e.g., acetylated morpholine) and assess hydrolysis rates in plasma (37°C, pH 7.4). Monitor using HPLC-UV at 254 nm .

In Vivo Correlation : Administer to Sprague-Dawley rats (IV/PO) and collect plasma at t = 0.5, 1, 2, 4, 8 h. Model pharmacokinetics using non-compartmental analysis (WinNonlin) to calculate AUC and bioavailability .

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